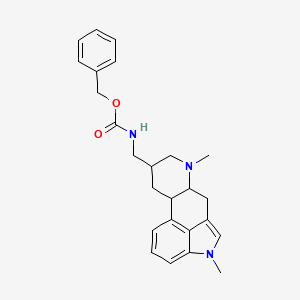

Metergoline phenylmethyl ester

Descripción general

Descripción

Metergoline phenylmethyl ester is a synthetic organic compound belonging to the ergoline class of alkaloids. It is known for its pharmacological properties, particularly as an antagonist at various serotonin receptors and an agonist at dopamine receptors. This compound has been studied for its potential therapeutic applications, including the treatment of hyperprolactinemia and seasonal affective disorder .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of metergoline phenylmethyl ester involves the reaction of 1-methyl-dihydro-lysergamine with carbobenzoxychloride in the presence of anhydrous pyridine and chloroform. The reaction is carried out at low temperatures, around -10°C, to ensure the stability of the intermediate compounds. The mixture is then allowed to warm to room temperature, followed by washing with sodium hydroxide and sodium bicarbonate solutions. The final product is obtained by drying and evaporating the chloroform solution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control, mixing, and purification is common in industrial settings to maintain consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Metergoline phenylmethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Metergoline phenylmethyl ester has a broad range of applications across various scientific disciplines:

Chemistry

- Reagent in Organic Synthesis : Utilized as a reagent for synthesizing other compounds.

- Analytical Reference : Serves as a standard in analytical chemistry for quality control processes.

Biology

- Neurotransmitter Research : Investigated for its effects on serotonin (5-HT) and dopamine receptors, providing insights into neurotransmitter functions and their roles in behavior and physiology .

- Circadian Rhythm Studies : Research indicates that metergoline can alter neural responses related to circadian rhythms, suggesting its role in regulating daily physiological changes .

Medicine

- Treatment of Hyperprolactinemia : Metergoline is effective in inhibiting prolactin release, making it useful for treating conditions associated with elevated prolactin levels, such as prolactinoma .

- Psychiatric Disorders : Studies have explored its potential in managing seasonal affective disorder and premenstrual dysphoric disorder due to its serotonergic modulation .

- Anxiety Disorders : Metergoline has been shown to block anxiety responses induced by other pharmacological agents, indicating its potential therapeutic applications in anxiety disorders .

Industrial Applications

- Pharmaceutical Development : Used in the development of new drugs targeting serotonin and dopamine pathways.

- Quality Control : Acts as a standard reference compound in pharmaceutical quality assurance processes.

Case Studies and Research Findings

- Hyperprolactinemia Treatment :

- Behavioral Effects in OCD Patients :

- Circadian Rhythms :

Mecanismo De Acción

Metergoline phenylmethyl ester exerts its effects by acting as an antagonist at serotonin receptors (5-HT1, 5-HT2, and 5-HT7) and as an agonist at dopamine receptors. It inhibits the release of prolactin by blocking serotonin receptors, which in turn reduces the stimulation of prolactin secretion. This mechanism is particularly useful in treating conditions like hyperprolactinemia .

Comparación Con Compuestos Similares

Bromocriptine: Another ergoline derivative used to treat hyperprolactinemia.

Cabergoline: A dopamine agonist with similar applications in prolactin inhibition.

Lisuride: An ergoline derivative with both dopamine agonist and serotonin antagonist properties

Uniqueness: Metergoline phenylmethyl ester is unique due to its dual action as a serotonin antagonist and dopamine agonist. This dual mechanism allows it to be effective in a broader range of therapeutic applications compared to compounds that act on a single receptor type .

Actividad Biológica

Metergoline phenylmethyl ester, also known as [(8β)-1,6-Dimethylergolin-8-yl)methyl]carbamic acid phenylmethyl ester, is an ergoline derivative that exhibits significant biological activity primarily as a serotonin receptor antagonist. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 403.52 g/mol

- CAS Number : 17692-51-2

- Purity : >98%

Pharmacodynamics

Metergoline acts on various serotonin (5-HT) receptors and dopamine receptors, exhibiting both antagonistic and agonistic properties. The following table summarizes its activity across different receptor subtypes:

| Receptor Type | Affinity (K [nM]) | Action |

|---|---|---|

| 5-HT 1A | 4.3 | Agonist |

| 5-HT 1B | 5.2–36 | Partial Agonist |

| 5-HT 1D | 0.60–11.7 | Partial Agonist |

| 5-HT 2A | 0.12–2.3 | Antagonist |

| 5-HT 2B | 0.71–1.8 | Antagonist |

| 5-HT 2C | 0.18–1.8 | Antagonist |

| 5-HT 6 | 61–400 | Moderate Affinity |

| 5-HT 7 | 6.4–6.5 | Antagonist |

| D | N/A | Agonist |

Metergoline functions primarily as an antagonist at the serotonin receptor subtypes (5-HT, 5-HT) while also acting as a partial agonist at specific receptors such as the dopamine D receptor. This dual action allows it to modulate various physiological responses, including inhibition of prolactin release, which is crucial in treating conditions like hyperprolactinemia and premenstrual dysphoric disorder .

In Vitro Studies

Research has demonstrated that metergoline effectively inhibits serotonin-induced responses in various biological systems. For instance, studies have shown that it can block serotonergic signaling pathways implicated in mood regulation and anxiety disorders .

In Vivo Studies

In animal models, metergoline has been observed to influence neuroendocrine functions significantly. A study by Bagdy et al. (1992) indicated that metergoline administration altered plasma renin activity and vasopressin responses in rats, suggesting its potential utility in managing stress-related disorders .

Clinical Applications

Metergoline has been utilized in clinical settings for its prolactin-inhibiting properties, particularly in treating conditions associated with elevated prolactin levels, such as certain types of pituitary tumors and menstrual irregularities . Its effectiveness has been documented in various case studies where patients experienced significant symptom relief upon treatment.

Propiedades

IUPAC Name |

benzyl N-[(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHJKEUHNJHDLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860212 | |

| Record name | Benzyl [(1,6-dimethylergolin-8-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.